

Application Note: Comprehensive Characterization of the Dipeptide Phe-Ser Using Advanced NMR Spectroscopy

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Compound of Interest

Compound Name: *Phe-Ser*
CAS No.: 16053-39-7
Cat. No.: B103387

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Introduction

The dipeptide Phenylalanyl-Serine (**Phe-Ser**) is a fundamental building block of numerous proteins and peptides, playing a significant role in their three-dimensional structure and function.[1] Its structure, comprising an aromatic and a polar side chain, makes it an excellent model system for studying a range of non-covalent interactions that govern peptide folding and molecular recognition. Accurate and unambiguous characterization of such peptides is a critical step in drug discovery, proteomics, and synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure, dynamics, and conformation of molecules in solution. [2] This application note provides a comprehensive guide and detailed protocols for the complete structural elucidation and resonance assignment of **Phe-Ser** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

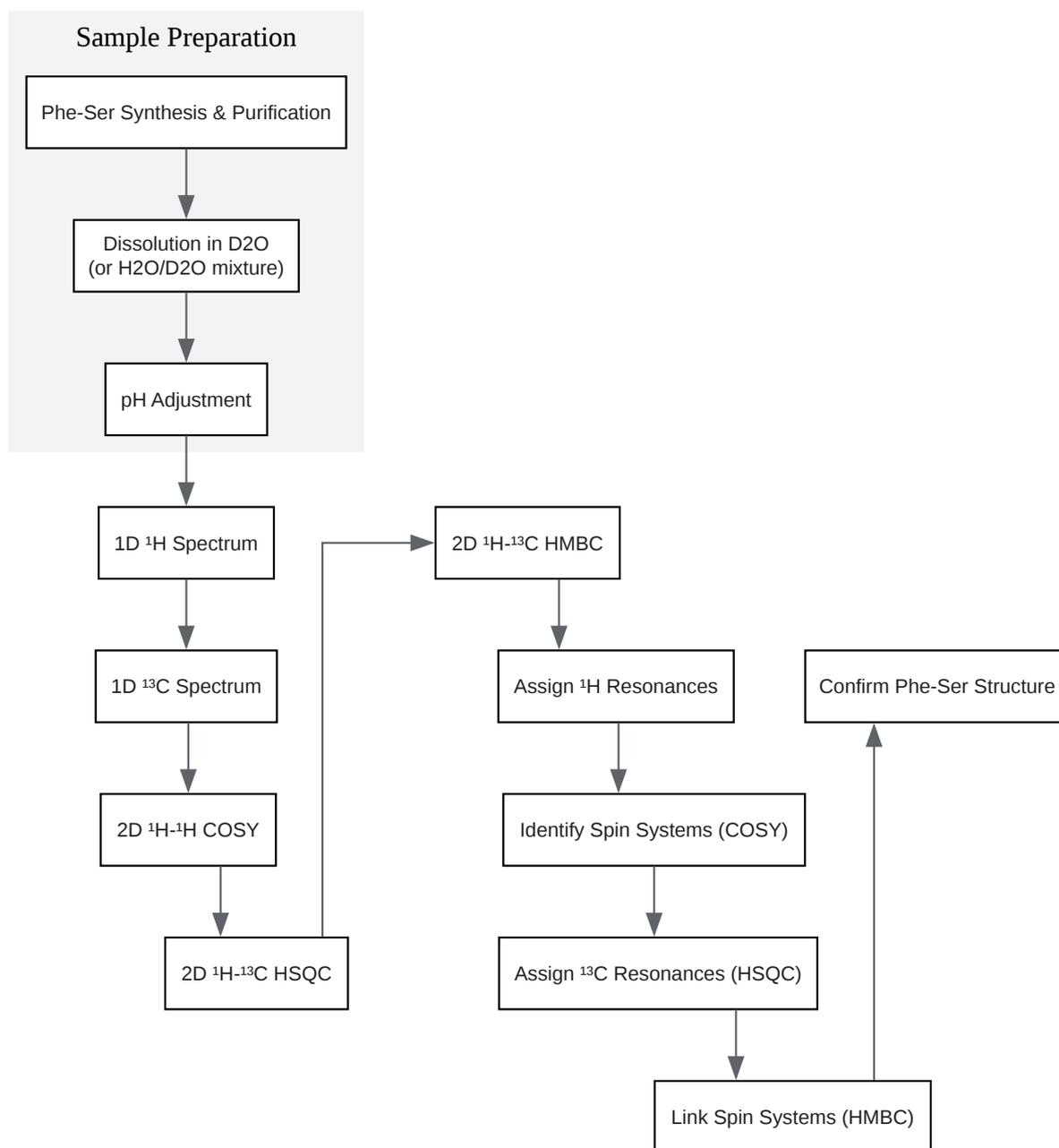
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR principles. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

PART 1: Foundational Principles & Experimental Design

The complete characterization of **Phe-Ser** requires the unambiguous assignment of all proton (^1H) and carbon (^{13}C) resonances to their respective atoms in the molecule. This is achieved through a logical progression of NMR experiments.

- 1D ^1H NMR: Provides the initial overview of all proton environments. The chemical shift of each proton is highly sensitive to its local electronic environment.
- 1D ^{13}C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ^{13}C , this experiment often requires longer acquisition times or higher sample concentrations.
- 2D COSY (Correlation Spectroscopy): Establishes proton-proton (^1H - ^1H) correlations between adjacent, or J-coupled, protons.[3][4] This is instrumental in identifying the spin systems of the individual amino acid residues.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (^1H - ^{13}C), providing a powerful tool for assigning carbon resonances based on their known proton assignments.[5][6]
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-3 bonds).[5] This is crucial for linking the individual amino acid spin systems together by observing correlations across the peptide bond.

The overall experimental workflow is depicted in the following diagram:



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Caption: Experimental workflow for the NMR characterization of **Phe-Ser**.

PART 2: Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.

- **Peptide Purity:** Ensure the **Phe-Ser** dipeptide is of high purity (>95%), as impurities will complicate the spectra.
- **Solvent Selection:** For ^1H NMR, a deuterated solvent is required to avoid a large, overwhelming solvent signal. Deuterium oxide (D_2O) is an excellent choice for peptides. For observing exchangeable amide protons, a mixture of 90% H_2O / 10% D_2O is typically used. [7] The D_2O provides the lock signal for the spectrometer.
- **Concentration:** A concentration of 1-5 mM is generally recommended for dipeptide samples. For a molecular weight of 252.27 g/mol for **Phe-Ser**, this corresponds to approximately 0.25-1.25 mg dissolved in 0.5 mL of solvent.
- **pH Adjustment:** The chemical shifts of protons and carbons near ionizable groups (the N-terminal amine and C-terminal carboxylic acid) are pH-dependent. It is crucial to control and report the pH of the sample. For consistency, a pH of ~5 is often chosen, which is between the pKa values of the terminal groups.[8] Use dilute DCl or NaOD in D_2O for pH adjustment.
- **Internal Standard:** While modern spectrometers can reference spectra to the residual solvent peak, adding a chemical shift reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can provide a more accurate and consistent reference.

Protocol 2: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

- **1D ^1H NMR:**
 - **Experiment:** Standard 1D proton experiment with water suppression (e.g., presaturation).
 - **Purpose:** To obtain a general overview of the proton signals and their integrations.

- 1D ^{13}C NMR:
 - Experiment: Standard 1D carbon experiment with proton decoupling.
 - Purpose: To identify the number of unique carbon environments.
- 2D ^1H - ^1H COSY:
 - Experiment: Gradient-selected COSY (gCOSY).
 - Purpose: To identify scalar coupled protons, which helps in grouping protons belonging to the same amino acid residue.
- 2D ^1H - ^{13}C HSQC:
 - Experiment: Gradient-selected, sensitivity-enhanced HSQC.
 - Purpose: To correlate each proton with its directly attached carbon. This provides the chemical shift of each carbon atom.
- 2D ^1H - ^{13}C HMBC:
 - Experiment: Gradient-selected HMBC.
 - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the Phenylalanine and Serine residues across the peptide bond.

PART 3: Data Analysis and Structural Elucidation

The following section outlines the step-by-step process for analyzing the acquired NMR data to assign all resonances and confirm the structure of **Phe-Ser**.

Step 1: ^1H Spectrum Analysis and Spin System Identification (COSY)

The ^1H spectrum of **Phe-Ser** will show distinct signals for the aromatic protons of Phenylalanine, the α -protons, and the β -protons of both residues.

- **Phenylalanine Spin System:** The aromatic ring of Phenylalanine gives rise to signals between 7.2 and 7.5 ppm. The α -proton (H_α) will be a triplet, coupled to the two β -protons (H_β). The two H_β protons are diastereotopic and will appear as two separate multiplets, each coupled to the H_α and to each other. The COSY spectrum will show a cross-peak between the H_α and the two H_β signals.
- **Serine Spin System:** The Serine H_α will be a triplet, coupled to its two H_β protons. The two H_β protons, adjacent to the hydroxyl group, will also be diastereotopic and appear as two multiplets. The COSY spectrum will show a cross-peak between the Serine H_α and its H_β signals.

Step 2: Carbon Resonance Assignment (HSQC)

The HSQC spectrum provides a direct link between the assigned protons and their attached carbons.^{[5][6]}

- Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
- By tracing from a known proton resonance on one axis to the corresponding carbon resonance on the other axis, the ^{13}C chemical shifts for all protonated carbons can be determined.
- Quaternary carbons (like the carbonyl and the C_y of the phenyl ring) will not appear in the HSQC spectrum.

Step 3: Linking the Residues and Assigning Quaternary Carbons (HMBC)

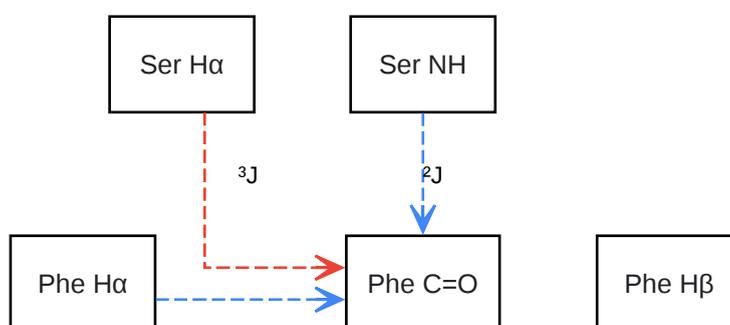
The HMBC experiment is the final piece of the puzzle, confirming the peptide sequence and assigning the remaining quaternary carbons.^[5]

- **Across the Peptide Bond:** A key correlation will be observed from the H_α of the Serine residue to the carbonyl carbon ($\text{C}=\text{O}$) of the Phenylalanine residue. This three-bond correlation unambiguously establishes the **Phe-Ser** connectivity.
- **Aromatic Carbons:** Correlations from the Phenylalanine H_β protons to the aromatic C_y (the carbon attached to the β -carbon) and from the aromatic protons to other aromatic carbons

will allow for the assignment of the phenyl ring carbons.

- Carbonyl Carbons: The H α protons of both residues will show correlations to their own carbonyl carbons, helping to assign them.

The following diagram illustrates the key HMBC correlations used to link the two amino acid residues.



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Caption: Key HMBC correlations across the **Phe-Ser** peptide bond.

Expected Chemical Shift Data

The following table summarizes the expected ^1H and ^{13}C chemical shifts for **Phe-Ser** in D_2O . These values are predictive and based on data from individual amino acids and general peptide chemical shift databases like the BMRB. Actual values may vary depending on pH, temperature, and solvent.

Atom	Residue	Expected ^1H δ (ppm)	Expected ^{13}C δ (ppm)
H α	Phenylalanine	~4.1 - 4.3	~56 - 58
H β	Phenylalanine	~2.9 - 3.2	~38 - 40
Aromatic H	Phenylalanine	~7.2 - 7.5	~127 - 137
C=O	Phenylalanine	-	~173 - 175
H α	Serine	~3.9 - 4.1	~57 - 59
H β	Serine	~3.7 - 3.9	~62 - 64
C=O	Serine	-	~174 - 176

Conclusion

This application note has outlined a comprehensive and robust methodology for the complete structural characterization of the dipeptide **Phe-Ser** using a suite of 1D and 2D NMR experiments. By systematically applying COSY, HSQC, and HMBC experiments, researchers can unambiguously assign all proton and carbon resonances and confirm the covalent structure of the peptide. The protocols and analytical strategies described herein are broadly applicable to the characterization of other small peptides, providing a fundamental tool for quality control, structural biology, and drug development.

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